![molecular formula C10H11BrN2O B2683092 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1784255-95-3](/img/structure/B2683092.png)
7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one
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Description
7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (7-Br-DMQ) is an organic compound that has been studied for its potential applications in science and medicine. It is a member of the quinazolinone family, which are heterocyclic compounds that have been studied for their pharmacological and medicinal properties. 7-Br-DMQ has been studied for its potential applications in organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
Organic Synthesis Applications
The synthesis of quinazolinone derivatives, such as 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one, often involves catalytic methods or novel synthetic routes that enhance the efficiency of chemical reactions. For instance, the use of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions has been demonstrated as an effective catalyst in the one-pot, three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones from isatoic anhydride, orthoesters, and amines (Mohammadi & Hossini, 2011). Such methodologies highlight the versatility of quinazolinones in organic synthesis, potentially applicable to the synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one.
Medicinal Chemistry and Drug Design
Quinazolinones and their derivatives are crucial scaffolds in the development of therapeutic agents. The synthesis of brominated quinazolinone derivatives has implications in medicinal chemistry, especially as intermediates for anti-cancer drugs (Sheng-li, 2004). The structural modification of quinazolinones, including bromination, can lead to the development of compounds with potential biological activities, underscoring the importance of such derivatives in drug discovery and development.
Photolabile Protecting Groups
Brominated derivatives of hydroxyquinoline, similar to 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one, have been explored as photolabile protecting groups. These compounds offer a greater single photon quantum efficiency and have shown sensitivity to multiphoton-induced photolysis, making them useful in the controlled release of biological messengers in vivo (Fedoryak & Dore, 2002). This application is significant in biochemical research where precise control over the release of active compounds is required.
Advanced Materials and Sensors
The structural and electronic properties of brominated quinazolinones can be tailored for applications in materials science, such as the development of fluorescent materials or chemical sensors. The brominated hydroxyquinoline, for example, has been investigated for its photolabile properties and potential in developing caging groups for biological studies (Fedoryak & Dore, 2002). Such applications highlight the potential of brominated quinazolinone derivatives in creating novel materials with specific light-responsive characteristics.
properties
IUPAC Name |
7-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMWUNGRIOADQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)NC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one |
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